[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](2-hydroxypropyl)amine
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Overview
Description
[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](2-hydroxypropyl)amine is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of bromine, chlorine, and sulfonamide functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](2-hydroxypropyl)amine typically involves multiple steps:
Bromination and Chlorination: The starting material, 4-methylbenzene-1-sulfonamide, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 2 and 5 positions, respectively.
Hydroxypropylation: The intermediate product is then reacted with 2-hydroxypropylamine under controlled conditions to introduce the hydroxypropyl group at the nitrogen atom of the sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](2-hydroxypropyl)amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The hydroxypropyl group can be oxidized or reduced under specific conditions.
Coupling Reactions: The sulfonamide group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the hydroxypropyl group.
Reduction: Reducing agents like lithium aluminum hydride can be used for the reduction of the hydroxypropyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different halogens, while oxidation and reduction can modify the hydroxypropyl group.
Scientific Research Applications
[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](2-hydroxypropyl)amine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](2-hydroxypropyl)amine involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes, while the bromine and chlorine atoms can enhance its binding affinity to target molecules. The hydroxypropyl group can also influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-5-chloro-N-(2-hydroxyethyl)-4-methylbenzene-1-sulfonamide
- 2-bromo-5-chloro-N-(2-hydroxypropyl)-4-ethylbenzene-1-sulfonamide
- 2-bromo-5-chloro-N-(2-hydroxypropyl)-4-methylbenzene-1-carboxamide
Uniqueness
[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](2-hydroxypropyl)amine is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the hydroxypropyl group, makes it a versatile compound for various applications.
Properties
CAS No. |
1246821-30-6 |
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Molecular Formula |
C10H13BrClNO3S |
Molecular Weight |
342.64g/mol |
IUPAC Name |
2-bromo-5-chloro-N-(2-hydroxypropyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C10H13BrClNO3S/c1-6-3-8(11)10(4-9(6)12)17(15,16)13-5-7(2)14/h3-4,7,13-14H,5H2,1-2H3 |
InChI Key |
COZWZHVUIZLLCX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)NCC(C)O)Br |
Origin of Product |
United States |
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